molecular formula C9H10F3N3O3 B2371393 methyl 2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate CAS No. 320415-85-8

methyl 2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate

Cat. No.: B2371393
CAS No.: 320415-85-8
M. Wt: 265.192
InChI Key: XQVKINWKQUTXTQ-HYXAFXHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate is a complex organic compound featuring a pyrazole ring substituted with a trifluoromethyl group, a methyl group, and an oxo group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate typically involves multiple steps. One common method includes the condensation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one with an appropriate aldehyde under acidic conditions to form the intermediate. This intermediate is then reacted with methylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Methyl 2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxo-2-phenylacetate: Similar in structure but lacks the pyrazole ring and trifluoromethyl group.

    1-methyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one: Shares the pyrazole ring and trifluoromethyl group but differs in the functional groups attached.

Uniqueness

Methyl 2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

methyl 2-[[2-methyl-3-oxo-5-(trifluoromethyl)-1H-pyrazol-4-yl]methylideneamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O3/c1-15-8(17)5(3-13-4-6(16)18-2)7(14-15)9(10,11)12/h3,14H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLCIDGQIUZACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N1)C(F)(F)F)C=NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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